molecular formula C24H33N2O4P B14466328 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 72208-34-5

2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B14466328
CAS No.: 72208-34-5
M. Wt: 444.5 g/mol
InChI Key: ZEZAJSXPYWDFMO-UHFFFAOYSA-M
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Description

2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound known for its unique chemical properties and applications This compound is part of the indolium family, which is characterized by a core indole structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves a multi-step processThe final step involves the addition of the dihydrogen phosphate group, which can be achieved through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72208-34-5

Molecular Formula

C24H33N2O4P

Molecular Weight

444.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate

InChI

InChI=1S/C24H31N2.H3O4P/c1-7-26(8-2)20-15-13-19(18(3)17-20)14-16-23-24(4,5)21-11-9-10-12-22(21)25(23)6;1-5(2,3)4/h9-17H,7-8H2,1-6H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

ZEZAJSXPYWDFMO-UHFFFAOYSA-M

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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